Methyl 3-amino-5-morpholino-2-nitrobenzoate
Overview
Description
Methyl 3-amino-5-morpholino-2-nitrobenzoate is a benzimidazole derivative known for its anti-inflammatory and anti-cancer properties . This compound binds to the enzyme phosphoinositide 3-kinase, inhibiting the production of phosphatidylinositol 4,5-bisphosphate, a lipid signaling molecule involved in cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-morpholino-2-nitrobenzoate typically involves the nitration of methyl 3-amino-5-morpholino-benzoate followed by esterification . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-morpholino-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: Methyl 3-amino-5-morpholino-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-morpholino-2-nitrobenzoate has a wide range of applications in scientific research:
Mechanism of Action
Methyl 3-amino-5-morpholino-2-nitrobenzoate exerts its effects by binding to phosphoinositide 3-kinase, inhibiting the production of phosphatidylinositol 4,5-bisphosphate . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to reduced inflammation and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-morpholino-2-aminobenzoate: A reduced form of the compound with similar biological activities.
Methyl 3-amino-5-morpholino-2-chlorobenzoate:
Uniqueness
Methyl 3-amino-5-morpholino-2-nitrobenzoate is unique due to its dual anti-inflammatory and anti-cancer properties, making it a valuable compound for research in both fields .
Properties
IUPAC Name |
methyl 3-amino-5-morpholin-4-yl-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-19-12(16)9-6-8(14-2-4-20-5-3-14)7-10(13)11(9)15(17)18/h6-7H,2-5,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUYYZLFCCMVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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